molecular formula C17H14ClN3O2S B2998064 4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-01-4

4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2998064
CAS No.: 941980-01-4
M. Wt: 359.83
InChI Key: YILSOXQJCUOOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine dione derivative featuring a 4-chlorophenyl substituent at position 4 and a thiophen-2-ylmethyl group at position 4. Pyrrolo-pyrimidine diones are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and enzyme inhibitory effects .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILSOXQJCUOOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , identified by its CAS number 941980-01-4, is a complex organic molecule featuring a unique pyrrolo-pyrimidine core structure. Its molecular formula is C17H14ClN3O2SC_{17}H_{14}ClN_3O_2S with a molecular weight of approximately 359.83 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The structural uniqueness of this compound arises from its substituents: a chlorophenyl group and a thiophenylmethyl moiety. These groups may enhance the compound's binding affinity to various biological targets, potentially influencing its pharmacological properties.

Biological Activities

Research indicates that compounds related to the pyrrolo-pyrimidine scaffold exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Pyrrolo-pyrimidine derivatives have been reported to possess anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of critical enzymes involved in cancer cell proliferation. Their ability to interact with DNA and RNA can disrupt cancer cell growth.
  • Case Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzymatic Inhibition

The compound's structure may allow it to inhibit specific enzymes:

  • Target Enzymes : Pyrrolo-pyrimidines have been linked to the inhibition of enzymes such as kinases and phosphodiesterases, which play roles in cellular signaling pathways.
  • Binding Affinity : Molecular docking studies indicate that this compound could have a favorable binding profile with these enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

Compound NameStructure TypeUnique Features
6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dionePyrrolo-pyrimidineHydroxypropyl group enhances solubility
FluorouracilPyrimidinedioneEstablished anticancer agent
IdoxuridinePyrimidinedioneUsed in antiviral therapies

This table highlights how different substituents can influence the biological activity and therapeutic potential of similar compounds.

The synthesis of this compound typically involves multistep organic reactions. Common reagents include oxidizing agents and reducing agents that facilitate the formation of the pyrrolo-pyrimidine core . Understanding the synthetic pathway is crucial for optimizing yield and purity for further biological testing.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione":

Chemical Properties and Structure

The compound "this compound" has a molecular formula of C17H14ClN3O2SC_{17}H_{14}ClN_3O_2S and a molecular weight of 359.83 g/mol. It features a pyrrolo-pyrimidine core structure with chlorophenyl and thiophenylmethyl substituents.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound:

  • 6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione : A pyrrolo-pyrimidine with a hydroxypropyl group to enhance solubility.
  • Fluorouracil : A pyrimidinedione that is an established anticancer agent.
  • Idoxuridine : A pyrimidinedione used in antiviral therapies.

The uniqueness of this compound lies in its specific combination of chlorophenyl and thiophenylmethyl substituents, which may enhance its chemical reactivity and biological activity compared to other similar compounds.

Potential Applications

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 4 (aryl groups) and 6 (alkyl/arylalkyl chains). Below is a comparative analysis of select derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position 4/6) Melting Point (°C) IR/NMR Data (Key Peaks) Reference
Target Compound: 4-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-pyrrolo-pyrimidine-dione N/A* 4-Cl-phenyl / thiophen-2-ylmethyl N/A N/A
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-pyrrolo-pyrimidine-dione C20H18ClN3O3 4-Cl-phenyl / 4-methoxybenzyl N/A N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo-pyrimidine-dione C19H17N3O4 2-OH-phenyl / 4-methoxyphenyl ~220 IR: 3640 (OH), 1680 (C=O)
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione C16H14O4S3 Phenyl / thiophen-2-yl 160–162 IR: 1710 (NH), 1713 (C=O)
6-Allyl-4-(4-ethoxyphenyl)-pyrrolo-pyrimidine-dione C17H19N3O3 4-Ethoxy-phenyl / allyl N/A Smiles: CCOc1ccc(C2NC(=O)NC3=C2...)
5-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (Antitumor agent) C13H10N4O3S Thiophene-2-carboxylic acid chain 200–201 1H NMR: δ 6.8–7.4 (aromatic protons)
Key Observations:

Hydroxyphenyl substituents (e.g., 2-hydroxyphenyl in ) introduce polarity, as evidenced by IR peaks for -OH (3640 cm⁻¹), which may improve aqueous solubility .

Position 6 Substituents: Thiophen-2-ylmethyl (target compound) and thiophen-2-yl () groups introduce sulfur-containing heterocycles, which can enhance binding to metal ions or aromatic receptors .

Thermal Stability :

  • The thiophene-containing analog () exhibits a lower melting point (160–162°C) compared to the hydroxyphenyl derivative (220°C, ), suggesting differences in crystallinity and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this pyrrolo[3,4-d]pyrimidine derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves coupling a 4-chlorophenyl-substituted precursor with a thiophene-containing aldehyde under basic conditions (e.g., Knoevenagel or Suzuki-Miyaura coupling), followed by cyclization using reagents like POCl₃ or PCl₅. Yield optimization requires careful control of solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). For example, details a similar synthesis of N4-aryl-pyrrolopyrimidines using 4-chloroaniline and dimethoxybenzyl groups, achieving 61% yield via TLC-monitored purification .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.7–7.4 ppm for chlorophenyl/thiophene), NH groups (broad signals δ ~11 ppm), and methylene bridges (δ 3.6–3.8 ppm). For example, reports distinct methylene (δ 3.62) and methoxy (δ 3.73–3.79) peaks in DMSO-d₆ .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. highlights the use of LC-MS for analogs with thiophene-carboxylic acid substituents .
  • Elemental Analysis : Combustion analysis (C, H, N, Cl) validates purity, as shown in for a related compound (C21H20ClN5O2·0.18 H2O) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and binding affinity. For instance, describes ICReDD’s workflow, combining quantum chemical reaction path searches with experimental validation to predict regioselectivity in heterocyclic systems . Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., receptor tyrosine kinases, as in ), prioritizing substituents like electron-withdrawing groups (e.g., Cl) for improved inhibition .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives. demonstrates this by testing antitumor activity of pyrrolopyrimidine derivatives in both in vitro and xenograft models .
  • Solubility/Permeability Adjustments : Use co-solvents (e.g., DMSO/PEG) or pro-drug strategies to address poor bioavailability, which may explain variability in IC₅₀ values.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How do substituent modifications (e.g., thiophene vs. phenyl groups) impact pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : Thiophene’s lower hydrophobicity (vs. phenyl) may improve aqueous solubility. Software like MarvinSketch predicts LogP values to guide substituent selection.
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic liability. ’s analogs with thiophene-methyl groups show reduced CYP affinity compared to bulkier aryl substituents .
  • In Silico ADMET : Tools like SwissADME predict absorption and toxicity profiles. For example, replacing chlorophenyl with fluorophenyl () may lower hepatotoxicity risk .

Experimental Design & Data Analysis

Q. What experimental controls are essential in evaluating kinase inhibition activity?

  • Methodological Answer :

  • Positive Controls : Use staurosporine or imatinib as reference inhibitors.
  • Negative Controls : Include vehicle-only (DMSO) and non-target kinase assays to confirm selectivity.
  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values. validates this approach for pyrrolopyrimidine-based kinase inhibitors .

Q. How can reaction scalability be improved without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., ’s ICReDD methodology for rapid condition screening) .
  • Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity. achieved >90% purity for thiophene-carboxylic acid derivatives via recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.